molecular formula C14H20N2O4 B13131310 propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate CAS No. 7507-51-9

propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate

Cat. No.: B13131310
CAS No.: 7507-51-9
M. Wt: 280.32 g/mol
InChI Key: TTYORNHTKDRVNE-UHFFFAOYSA-N
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Description

Diisopropyl1,3-phenylenedicarbamate is an organic compound with the molecular formula C12H18N2O4 It is a derivative of 1,3-phenylenedicarbamate, where two isopropyl groups are attached to the nitrogen atoms of the carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl1,3-phenylenedicarbamate can be synthesized through the reaction of 1,3-phenylenedicarbamate with isopropylamine. The reaction typically involves the following steps:

    Starting Materials: 1,3-phenylenedicarbamate and isopropylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

    Catalysts: A base such as triethylamine (TEA) is often used to facilitate the reaction.

    Procedure: The 1,3-phenylenedicarbamate is dissolved in the solvent, and isopropylamine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of diisopropyl1,3-phenylenedicarbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl1,3-phenylenedicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl1,3-phenylenedicarbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Diisopropyl1,3-phenylenedicarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of diisopropyl1,3-phenylenedicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Phenylene dicarbamate: The parent compound without isopropyl groups.

    Diethyl 1,4-phenylenedicarbamate: A similar compound with ethyl groups instead of isopropyl groups.

    1,3-Diisopropylbenzene: An aromatic hydrocarbon with isopropyl groups on the benzene ring.

Uniqueness

Diisopropyl1,3-phenylenedicarbamate is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and interactions with other molecules

Properties

CAS No.

7507-51-9

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-9(2)19-13(17)15-11-6-5-7-12(8-11)16-14(18)20-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18)

InChI Key

TTYORNHTKDRVNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)C

Origin of Product

United States

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